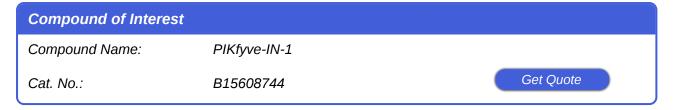


PIKfyve-IN-1: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and characterization of **PIKfyve-IN-1**, a potent and selective chemical probe for the lipid kinase PIKfyve. This document details the scientific rationale for targeting PIKfyve, the experimental methodologies employed in the development of **PIKfyve-IN-1**, and its utility as a tool for biomedical research.

Introduction to PIKfyve

PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase, is a crucial enzyme in the regulation of endosomal trafficking and membrane homeostasis.[1] It is the primary kinase responsible for the synthesis of two key signaling phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P).[1] PIKfyve functions within a complex that includes the scaffolding protein VAC14 and the phosphatase FIG4, which together tightly regulate the cellular levels of PI(3,5)P2.[2]

Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4] Inhibition of PIKfyve leads to the disruption of endosomal and lysosomal function, often resulting in the formation of large cytoplasmic vacuoles.[4] This cellular phenotype has been leveraged as a key readout in the development of PIKfyve inhibitors. The therapeutic potential of targeting PIKfyve has driven significant efforts in the discovery and development of small molecule inhibitors.



Discovery and Development of PIKfyve-IN-1

PIKfyve-IN-1, also known as SGC-PIKFYVE-1, was identified from a library of indolyl pyrimidinamines as a highly potent and selective inhibitor of PIKfyve.[5] The development of this chemical probe was aimed at providing a tool for the scientific community to investigate the biological roles of PIKfyve with high precision. The discovery and optimization process involved a multi-step workflow common in modern kinase inhibitor development.

Lead Identification and Optimization

The initial lead compound was identified through high-throughput screening. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies of the indolyl pyrimidinamine scaffold revealed key structural features required for potent PIKfyve inhibition. A significant breakthrough in the development of this series was the opening of a cycloheptadiene ring present in the initial scaffold, which simplified the synthesis and allowed for more facile optimization of the compound's properties.[6]

Quantitative Data

The following tables summarize the key quantitative data for **PIKfyve-IN-1** and its analogs.

Table 1: In Vitro Potency of PIKfyve-IN-1

Assay Type	Target	IC50 (nM)	Reference
Enzymatic Assay	PIKfyve	6.9	[4][6]
NanoBRET Cellular Assay	PIKfyve	4.01	[4]

Table 2: Antiviral Activity of PIKfyve-IN-1



Virus	Assay	IC50 (nM)	Reference
Murine Hepatitis Virus (MHV)	Replication Assay	23.5	[4]
SARS-CoV-2	Replication Assay	19.5	[4]

Table 3: Kinase Selectivity of **PIKfyve-IN-1** (SGC-PIKFYVE-1)

Kinase	Percent of Control (@ 1 μM)	Assay Type	Reference
PIKfyve	<10	KINOMEscan	[5]
MYLK4	<10	KINOMEscan	[5]
MAP4K5	<10	KINOMEscan	[5]
8 other kinases	<10	KINOMEscan	[5]
20 kinases	<35	KINOMEscan	[5]
Remaining 375 kinases	>35	KINOMEscan	[5]

Table 4: Pharmacokinetic Properties of an Optimized Analog (Compound 40)

Parameter	Value	Route of Administration	Reference
Cmax	~1000 ng/mL	30 mg/kg, IP (mice)	[6]
t1/2	~8 hours	30 mg/kg, IP (mice)	[6]
Bioavailability	Good	PO (mice)	[6]

Note: Specific pharmacokinetic data for **PIKfyve-IN-1** is not publicly available. The data presented is for a structurally related, second-generation probe designed for improved in vivo stability.[6]



Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **PIKfyve-IN-1**.

PIKfyve Enzymatic Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

- Recombinant human PIKfyve enzyme
- PI(3)P:PS (phosphatidylinositol-3-phosphate:phosphatidylserine) substrate
- ATP
- ADP-Glo™ Kinase Assay kit (Promega)
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- PIKfyve-IN-1 or other test compounds

Procedure:

- Prepare a reaction mixture containing the PIKfyve enzyme and the PI(3)P:PS substrate in the assay buffer.
- Add PIKfyve-IN-1 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.
- Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.



- Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of PIKfyve-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

- HEK293 cells
- PIKFYVE-NanoLuc® Fusion Vector
- NanoBRET™ Tracer
- Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- PIKfyve-IN-1 or other test compounds

Procedure:

- Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.
- Seed the transfected cells into a 96-well plate.
- Add the NanoBRET™ Tracer to the cells.
- Add varying concentrations of **PIKfyve-IN-1** or DMSO to the wells and incubate for 2 hours.
- Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
- Measure the BRET signal (the ratio of light emission from the tracer and NanoLuc®) using a luminometer.



The displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
 Calculate the IC50 value from the dose-response curve.

SARS-CoV-2 Replication Assay (Luciferase-Based)

This assay is used to determine the effect of a compound on viral replication by measuring the activity of a reporter gene (luciferase) incorporated into the viral genome.

Materials:

- Vero E6 cells (or other susceptible cell lines)
- SARS-CoV-2 engineered to express a luciferase reporter (e.g., NanoLuc)
- PIKfyve-IN-1 or other test compounds
- Luciferase assay reagent

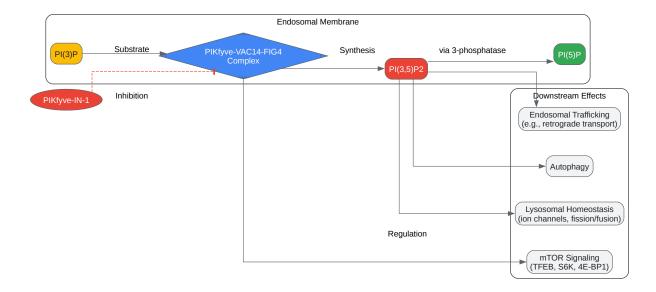
Procedure:

- Seed Vero E6 cells in a 96-well plate.
- Pre-treat the cells with various concentrations of PIKfyve-IN-1 or DMSO for a defined period (e.g., 1-2 hours).
- Infect the cells with the luciferase-expressing SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).
- Lyse the cells and add the luciferase assay reagent.
- Measure the luminescence, which is proportional to the level of viral replication.
- Calculate the percent inhibition of viral replication and determine the IC50 value.

Signaling Pathways and Experimental Workflows



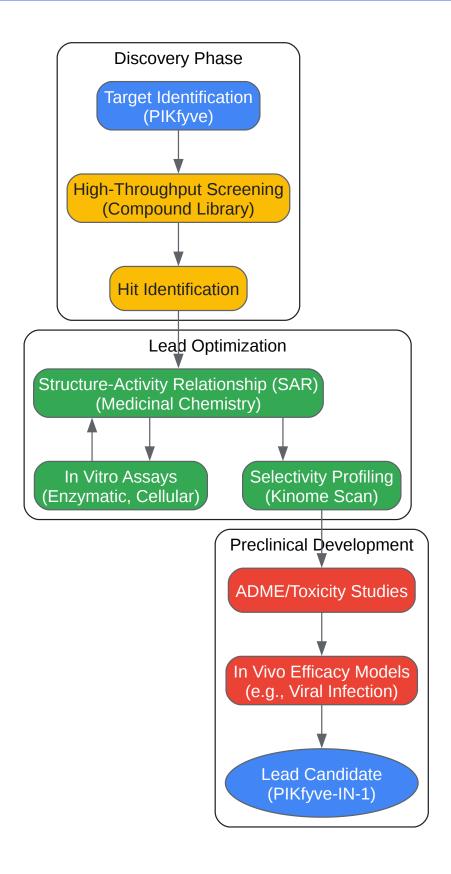
The following diagrams illustrate the PIKfyve signaling pathway and a typical workflow for the discovery and development of a PIKfyve inhibitor.



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Caption: The PIKfyve signaling pathway and its inhibition by PIKfyve-IN-1.





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Caption: A generalized workflow for the discovery and development of a kinase inhibitor like **PIKfyve-IN-1**.

Conclusion

PIKfyve-IN-1 is a valuable chemical probe that has significantly contributed to our understanding of the biological functions of PIKfyve. Its high potency and selectivity make it an excellent tool for dissecting the role of this lipid kinase in various cellular processes and disease models. The development of **PIKfyve-IN-1** and its analogs highlights a successful application of modern drug discovery principles, from target identification and high-throughput screening to lead optimization and preclinical characterization. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing **PIKfyve-IN-1** or developing novel therapeutics targeting the PIKfyve pathway.

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